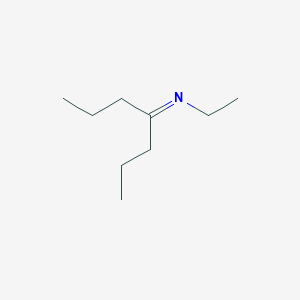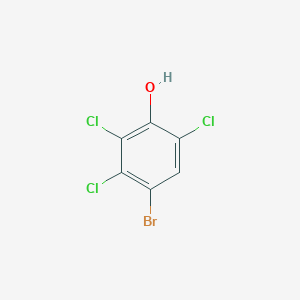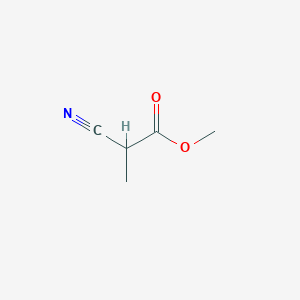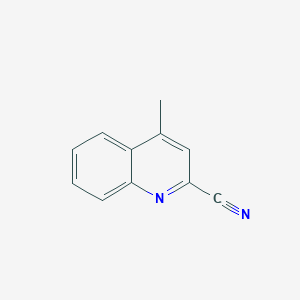
Alborite PF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alborite PF, also known by its molecular formula Al5B3O12, is a compound that consists of aluminum, boron, and oxygen atoms. This compound is of interest due to its unique structural and chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
The synthesis of pentaaluminum;oxygen(2-);triborate can be achieved through several methods. One common approach is the high-temperature solid-state reaction. This involves mixing aluminum oxide (Al2O3) and boric acid (H3BO3) in stoichiometric amounts and heating the mixture to a high temperature, typically around 1023 K (750°C), for several hours . Another method includes microwave-assisted high-temperature solid-state reaction, which can enhance the reaction rate and yield . Industrial production methods often involve similar high-temperature processes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Alborite PF undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can react with oxygen to form aluminum oxide and boron oxide. Reduction reactions may involve the use of reducing agents such as hydrogen gas to convert the compound into its elemental forms. Substitution reactions often occur in the presence of strong acids or bases, leading to the formation of different borate and aluminum compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Alborite PF has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other borate and aluminum compounds. In industry, the compound is used in the production of ceramics, glass, and other materials that require high thermal stability and resistance to chemical corrosion .
Mechanism of Action
The mechanism of action of pentaaluminum;oxygen(2-);triborate involves its interaction with various molecular targets and pathways. In chemical reactions, the compound can act as a catalyst, facilitating the conversion of reactants to products by lowering the activation energy. In biological systems, it may interact with cellular components, influencing processes such as cell signaling and metabolism . The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Alborite PF can be compared with other similar compounds such as lithium triborate (LiB3O5) and bismuth triborate (BiB3O6). These compounds share similar borate structures but differ in their metal components, leading to variations in their chemical and physical properties . For example, lithium triborate is known for its thermoluminescent properties, making it useful in radiation dosimetry . Bismuth triborate, on the other hand, is used in nonlinear optics due to its high quadratic susceptibility . The unique combination of aluminum and borate in pentaaluminum;oxygen(2-);triborate provides distinct advantages in terms of thermal stability and chemical resistance .
Properties
CAS No. |
12005-61-7 |
|---|---|
Molecular Formula |
Al5B3O12 |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
pentaaluminum;oxygen(2-);triborate |
InChI |
InChI=1S/5Al.3BO3.3O/c;;;;;3*2-1(3)4;;;/q5*+3;3*-3;3*-2 |
InChI Key |
IEQOEKWKMSXFMV-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3] |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]](/img/structure/B84842.png)









